molecular formula C10H16N2O2 B13300395 N-[3-(dimethylamino)propyl]furan-2-carboxamide

N-[3-(dimethylamino)propyl]furan-2-carboxamide

Cat. No.: B13300395
M. Wt: 196.25 g/mol
InChI Key: YDKSRJRLMRWWIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(dimethylamino)propyl]furan-2-carboxamide is an organic compound with the molecular formula C10H16N2O2 and a molecular weight of 196.25 g/mol . This compound is known for its unique structure, which includes a furan ring and a dimethylamino group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 3-(dimethylamino)propylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[3-(dimethylamino)propyl]furan-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]furan-2-carboxamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the furan ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(dimethylamino)propyl]benzamide
  • N-[3-(dimethylamino)propyl]thiophene-2-carboxamide
  • N-[3-(dimethylamino)propyl]pyrrole-2-carboxamide

Uniqueness

N-[3-(dimethylamino)propyl]furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its analogs with benzene, thiophene, or pyrrole rings. These properties can influence its reactivity, binding affinity, and overall biological activity .

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]furan-2-carboxamide

InChI

InChI=1S/C10H16N2O2/c1-12(2)7-4-6-11-10(13)9-5-3-8-14-9/h3,5,8H,4,6-7H2,1-2H3,(H,11,13)

InChI Key

YDKSRJRLMRWWIF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC(=O)C1=CC=CO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.